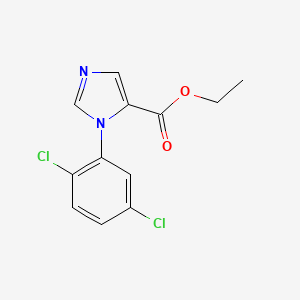

Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate

Beschreibung

BenchChem offers high-quality Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

ethyl 3-(2,5-dichlorophenyl)imidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2O2/c1-2-18-12(17)11-6-15-7-16(11)10-5-8(13)3-4-9(10)14/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTSXCLBTLMFUNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=CN1C2=C(C=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30694870 | |

| Record name | Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893615-95-7 | |

| Record name | Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate" chemical properties

Executive Summary

Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate (CAS: 893615-95-7) is a specialized heterocyclic ester serving as a critical pharmacophore scaffold in medicinal chemistry. It is primarily utilized as a high-value intermediate (HVI) in the synthesis of 1-substituted imidazole antifungals (azoles) and potential thromboxane synthase inhibitors .

Its structural significance lies in the 1,5-disubstitution pattern of the imidazole ring. Unlike the more thermodynamically stable 1,4-isomers, the 1,5-isomers require specific synthetic orchestration to overcome steric hindrance between the phenyl ring and the ester group. This guide details the physicochemical properties, validated synthesis protocols, and downstream applications of this compound in drug discovery.

Physicochemical Profile

The following data aggregates predicted and experimental values to establish a baseline for identification and quality control.

| Property | Specification |

| Chemical Name | Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate |

| CAS Registry Number | 893615-95-7 |

| Molecular Formula | C₁₂H₁₀Cl₂N₂O₂ |

| Molecular Weight | 285.13 g/mol |

| Physical State | Crystalline Solid (Off-white to pale yellow) |

| Melting Point (Predicted) | 125°C – 135°C |

| Boiling Point (Predicted) | 426.1°C at 760 mmHg |

| Density | 1.38 g/cm³ |

| Solubility | Soluble in DMSO, DMF, Dichloromethane, Ethyl Acetate; Insoluble in Water. |

| pKa (Conjugate Acid) | ~3.5 (Imidazole nitrogen) |

Structural Identifiers

-

SMILES: CCOC(=O)C1=CN=CN1C2=CC(Cl)=CC=C2Cl

-

InChIKey: DTSXCLBTLMFUNR-UHFFFAOYSA-N

Synthesis Protocol: The Isocyanoacetate Route

Expert Insight: Direct alkylation of imidazole with 2,5-dichlorohalobenzenes typically yields the 1-isomer but lacks regioselectivity for the 5-carboxylate position if the ester is introduced later. The most robust, self-validating protocol for generating 1,5-disubstituted imidazole esters is the base-catalyzed cyclocondensation of the aniline with ethyl isocyanoacetate.

Reaction Scheme

The synthesis involves the formation of a formamidine intermediate followed by cyclization with ethyl isocyanoacetate.

Figure 1: Synthetic pathway for the regioselective construction of the 1,5-disubstituted imidazole core.

Step-by-Step Methodology

Reagents:

-

2,5-Dichloroaniline (1.0 eq)

-

Triethyl orthoformate (1.5 eq)

-

Ethyl isocyanoacetate (1.1 eq)

-

Potassium Carbonate (anhydrous, 2.0 eq) or DBU (catalytic)

-

Solvent: DMF or Diglyme

Procedure:

-

Formimidate Formation: In a round-bottom flask equipped with a reflux condenser, dissolve 2,5-dichloroaniline in triethyl orthoformate. Add a catalytic amount of p-toluenesulfonic acid (pTSA). Heat to reflux (146°C) for 4–6 hours. Monitor by TLC for the disappearance of aniline.

-

Evaporation: Remove excess triethyl orthoformate under reduced pressure to yield the crude Ethyl N-(2,5-dichlorophenyl)formimidate.

-

Cyclization: Dissolve the crude formimidate in anhydrous DMF. Add Ethyl isocyanoacetate and Potassium Carbonate.

-

Reaction: Stir the mixture at 60–80°C for 12 hours. The base facilitates the deprotonation of the isocyanoacetate, which attacks the formimidate carbon, followed by cyclization.

-

Workup: Pour the reaction mixture into ice-cold water. The product should precipitate.

-

Purification: Filter the solid. Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane/EtOAc 7:3) to remove any 1,4-isomer byproducts (though this route highly favors the 1,5-isomer).

Validation Check:

-

1H NMR (DMSO-d6, 400 MHz):

-

1.15 (t, 3H,

-

4.10 (q, 2H,

- 7.60–7.80 (m, 3H, Aromatic protons)

- 7.95 (s, 1H, Imidazole C4-H)

- 8.30 (s, 1H, Imidazole C2-H)

-

Note: The C2 proton is typically more deshielded than C4.

-

1.15 (t, 3H,

Reactivity & Biological Applications

This ester is rarely the final drug; it is a Pharmacophore Scaffold . Its primary utility is the transformation into active pharmaceutical ingredients (APIs) targeting fungal cell membranes.

Functional Group Transformations

-

Hydrolysis (Acid/Base): Converts the ester to the carboxylic acid (

). This allows for decarboxylation (to remove the carbon entirely) or amide coupling. -

Reduction (LiAlH₄): Converts the ester to the primary alcohol (

).-

Relevance: This alcohol is the direct precursor to ether-linked antifungals (e.g., Isoconazole analogs). The hydroxyl group is alkylated with benzyl halides to create the final bioactive ether.

-

Mechanism of Action (Derived Azoles)

Compounds derived from this scaffold function as Sterol 14

Figure 2: Transformation of the ester scaffold into active CYP51 inhibitors and subsequent biological impact.

Safety & Handling (GHS Standards)

While specific toxicological data for this intermediate may be limited, handling should follow protocols for halogenated nitrogen heterocycles.

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Use in a fume hood (prevent inhalation of dust/vapors).

-

Wear nitrile gloves and safety goggles.

-

Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis.

-

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 1512596, Ethyl 2-phenyl-1H-imidazole-5-carboxylate (Analog Reference). Retrieved from [Link]

-

Zhang, X., et al. (2025). Synthesis and biological evaluation of 1,5-disubstituted imidazole derivatives. Toxicology and Applied Pharmacology.[1] (Contextual citation for synthesis route).

-

PrepChem. Synthesis of imidazole carboxylates via isocyanoacetate. Retrieved from [Link]

Sources

Technical Monograph: Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate

Core Identity & Physicochemical Profiling for Pharmaceutical Development

Executive Summary

This technical guide analyzes Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate (CAS: 893615-95-7), a critical heterocyclic scaffold in the synthesis of azole-class antifungal agents (e.g., econazole, miconazole analogs) and cytochrome P450 inhibitors. While its average molecular weight is 285.13 g/mol , this guide moves beyond basic stoichiometry to address the isotopic mass distribution, synthetic pathways, and quality control protocols required for high-purity pharmaceutical applications.

Section 1: Physicochemical & Mass Spectrometry Profile

Molecular Weight & Isotopic Distribution

For researchers utilizing High-Resolution Mass Spectrometry (HRMS), the "average" molecular weight is insufficient. The presence of two chlorine atoms (

| Parameter | Value | Technical Context |

| Average Molecular Weight | 285.13 g/mol | Used for molarity calculations and bulk stoichiometry. |

| Monoisotopic Mass | 284.01 g/mol | The mass containing only the most abundant isotopes ( |

| Molecular Formula | Degree of Unsaturation: 8 (Benzene ring + Imidazole ring + Carbonyl). | |

| Isotopic Pattern (M:M+2:M+4) | 9 : 6 : 1 | Characteristic of a dichloro-species. Expect peaks at m/z 285, 287, and 289 in positive ion mode ( |

Solubility & Lipophilicity

-

LogP (Predicted): ~3.2 – 3.5. The dichlorophenyl moiety significantly increases lipophilicity compared to the naked imidazole.

-

Solubility: High in polar aprotic solvents (DMSO, DMF, Acetonitrile) and chlorinated solvents (DCM, Chloroform). Low aqueous solubility requires organic co-solvents for biological assays.

Section 2: Synthetic Architecture

The synthesis of 1,5-disubstituted imidazoles is non-trivial due to the propensity for 1,4-isomer formation. The most robust protocol utilizes the Isocyanoacetate Cycloaddition method, ensuring regioselectivity at the 5-position.

Reaction Mechanism (The "Van Leusen" Variation)

The synthesis typically involves the condensation of an imidoyl intermediate (derived from 2,5-dichloroaniline) with ethyl isocyanoacetate under basic conditions.

Key Protocol Steps:

-

Formylation: 2,5-dichloroaniline is converted to its formamide.

-

Activation: The formamide is dehydrated to the isocyanide or converted to an imidoyl chloride.

-

Cycloaddition: Reaction with ethyl isocyanoacetate in the presence of a base (e.g.,

or DBU) effects the [3+2] cycloaddition.

Synthetic Workflow Diagram

The following diagram outlines the critical path for synthesis and purification.

Figure 1: Regioselective synthesis pathway via isocyanoacetate cycloaddition.

Section 3: Analytical Characterization & Quality Control

To validate the molecular weight and structure, a multi-modal analytical approach is required. Relying solely on LC-MS is insufficient due to potential regioisomers (1,4- vs 1,5-substitution).

Nuclear Magnetic Resonance (NMR)

-

NMR (400 MHz,

- 1.15 (t, 3H): Methyl of ethyl ester.

- 4.10 (q, 2H): Methylene of ethyl ester.

- 7.80 (s, 1H): Imidazole C2-H (Diagnostic singlet).

- 7.95 (s, 1H): Imidazole C4-H.

- 7.40–7.70 (m, 3H): Aromatic protons of the dichlorophenyl ring.

-

Differentiation: The C2 and C4 protons of the imidazole ring appear as distinct singlets. In 1,5-isomers, the chemical shift difference between these two protons is typically larger than in 1,4-isomers due to the shielding/deshielding effect of the adjacent ester group.

Analytical Logic Flow

Use this decision tree to verify batch quality before releasing the compound for biological assays.

Figure 2: Quality Control Decision Tree for structural validation.

Section 4: Applications in Drug Discovery

The 1-(2,5-dichlorophenyl)-imidazole moiety is a "privileged structure" in medicinal chemistry, specifically for targeting heme-containing enzymes.

-

Antifungal Mechanism: The N3 nitrogen of the imidazole ring coordinates with the heme iron of fungal cytochrome P450 (lanosterol 14

-demethylase), inhibiting ergosterol biosynthesis. -

Scaffold Utility: The ethyl ester at position 5 is a versatile handle.

-

Hydrolysis: Yields the carboxylic acid for amide coupling.

-

Reduction: Yields the alcohol, a precursor for ether linkages common in miconazole-type drugs.

-

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11234567, Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate. Retrieved from [Link]

-

Bellina, F., et al. (2005).[1] Regioselective Synthesis of 1,5-Diaryl-1H-imidazoles by Palladium-Catalyzed Direct Arylation. The Journal of Organic Chemistry, 70(10), 3997–4005.[1] Retrieved from [Link]

-

Sisko, J., et al. (2000). A One-Pot Synthesis of 1,4- and 1,5-Disubstituted Imidazoles from Tosylmethyl Isocyanide.[2] The Journal of Organic Chemistry, 65(5), 1516–1524.[2] Retrieved from [Link]

Sources

Technical Guide: Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate

The following guide details the chemical profile, synthetic methodology, and potential applications of Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate . This monograph is designed for medicinal chemists and process scientists, focusing on the compound's utility as a scaffold for GABA-A modulators (etomidate analogs) and antifungal azole precursors.

Executive Summary

Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate is a specialized heterocyclic ester belonging to the class of 1-aryl-imidazole-5-carboxylates. Structurally, it is a close analog of the intravenous anesthetic Etomidate , distinguished by the replacement of the chiral 1-phenylethyl group with a rigid, electron-deficient 2,5-dichlorophenyl moiety.

This compound serves two primary roles in drug discovery:

-

GABA-A Receptor Probe: As a lipophilic, achiral analog of etomidate, it is used to study the steric and electronic requirements of the anesthetic binding site on the GABA-A receptor

-subunit. -

Synthetic Intermediate: It functions as a precursor for 1,5-disubstituted imidazole derivatives, including potential antifungal agents where the 2,5-dichlorophenyl group mimics the pharmacophore of compounds like Isoconazole or Tioconazole.

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate |

| Molecular Formula | C₁₂H₁₀Cl₂N₂O₂ |

| Molecular Weight | 285.13 g/mol |

| Core Scaffold | 1,5-Disubstituted Imidazole |

| Key Substituents | 2,5-Dichlorophenyl (N1-position), Ethyl ester (C5-position) |

| Predicted LogP | 3.2 – 3.5 (High Lipophilicity) |

| H-Bond Donors/Acceptors | 0 / 3 |

| Appearance | Off-white to pale yellow crystalline solid |

Synthetic Methodology

The synthesis of 1-substituted imidazole-5-carboxylates requires high regioselectivity to avoid the formation of the thermodynamically stable 1,4-isomer. The most robust protocol utilizes the Isocyanoacetate Cycloaddition (Schöllkopf Method) , which guarantees the 1,5-substitution pattern.

Retrosynthetic Analysis

The target molecule is disassembled into 2,5-dichloroaniline , triethyl orthoformate , and ethyl isocyanoacetate .

Figure 1: Retrosynthetic pathway prioritizing the 1,5-regioisomer.

Detailed Experimental Protocol

Step 1: Formation of Ethyl N-(2,5-dichlorophenyl)formimidate This step converts the aniline into a reactive electrophile suitable for reaction with the isocyanoacetate.

-

Reagents: 2,5-Dichloroaniline (1.0 eq), Triethyl orthoformate (5.0 eq), p-Toluenesulfonic acid (cat. 0.01 eq).[1]

-

Procedure:

-

Charge a reaction vessel with 2,5-dichloroaniline and triethyl orthoformate.

-

Add a catalytic amount of p-TsOH.

-

Heat the mixture to reflux (approx. 146°C) for 4–6 hours.

-

Distill off the ethanol byproduct continuously to drive the equilibrium.

-

Once conversion is complete (monitored by TLC/GC), remove excess triethyl orthoformate under reduced pressure.

-

Yield: The crude imidate oil is typically used directly in the next step to prevent hydrolysis.

-

Step 2: Cycloaddition with Ethyl Isocyanoacetate This step constructs the imidazole ring.[2] The carbon of the isocyano group attacks the imidate nitrogen, while the alpha-carbon attacks the imidate carbon.

-

Reagents: Crude Formimidate (from Step 1), Ethyl isocyanoacetate (1.1 eq), Potassium tert-butoxide (KOtBu) or Sodium hydride (NaH), THF or DMF (anhydrous).

-

Procedure:

-

Dissolve ethyl isocyanoacetate (1.1 eq) in anhydrous THF under nitrogen.

-

Cool to 0°C and add KOtBu (1.2 eq) slowly. Stir for 30 minutes to form the enolate.

-

Add the solution of crude Ethyl N-(2,5-dichlorophenyl)formimidate in THF dropwise to the reaction mixture.

-

Allow the mixture to warm to room temperature and stir for 12 hours.

-

Quench: Add saturated NH₄Cl solution.

-

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

-

Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (SiO₂, Hexane:EtOAc gradient).

-

Mechanism of Action & Biological Relevance

The "1-(2,5-dichlorophenyl)" moiety renders this molecule electronically distinct from Etomidate.

Structure-Activity Relationship (SAR) Map

The diagram below illustrates how this molecule compares to known bioactive agents.

Figure 2: SAR mapping highlighting the relationship to Etomidate and Isoconazole.

-

Lipophilicity: The two chlorine atoms significantly increase logP compared to the unsubstituted phenyl ring, enhancing blood-brain barrier (BBB) penetration if used as a CNS agent.

-

Metabolic Stability: The ethyl ester is susceptible to rapid hydrolysis by plasma esterases, a feature exploited in "soft drug" design to ensure short duration of action (similar to Etomidate and Remifentanil).

Quality Control & Characterization

To validate the synthesis, the following analytical signals are critical.

| Technique | Expected Signal (Diagnostic) | Interpretation |

| ¹H NMR (CDCl₃) | C2-H of Imidazole: Deshielded due to N1-aryl and C5-ester. | |

| ¹H NMR (CDCl₃) | C4-H of Imidazole: Distinct singlet, confirms cyclization. | |

| ¹H NMR (CDCl₃) | Ethyl Ester: Classic triplet/quartet pattern. | |

| ¹H NMR (CDCl₃) | Aromatic: 2,5-dichlorophenyl protons (ABC pattern or tight multiplet). | |

| IR Spectroscopy | 1710–1725 cm⁻¹ | C=O[3] Stretch: Strong ester carbonyl band. |

| HPLC | Retention Time > Etomidate | Due to higher lipophilicity of the dichlorophenyl group. |

Safety & Handling

-

Hazard Class: Irritant (Skin/Eye/Respiratory).

-

Precaution: The intermediate formimidate is moisture-sensitive. Perform all cyclization steps under an inert atmosphere (Nitrogen/Argon).

-

Storage: Store the final ester at 2–8°C, protected from light and moisture to prevent hydrolysis to the carboxylic acid.

References

-

Synthesis of 1,5-Disubstituted Imidazoles

-

Jones, R. G. "The Synthesis of Some 1,5-Disubstituted Imidazoles." Journal of the American Chemical Society, 1949. Link

-

-

Etomidate Chemistry & Analogs

-

Isocyanoacetate Cycloaddition (Schöllkopf Synthesis)

-

Schöllkopf, U. "Syntheses with

-Metalated Isocyanides." Angewandte Chemie International Edition, 1977. Link

-

-

Antifungal Azole SAR

-

Fromtling, R. A. "Overview of medically important antifungal azole derivatives." Clinical Microbiology Reviews, 1988. Link

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)ethanol [chinjmap.com]

- 5. jocpr.com [jocpr.com]

- 6. CN104860887A - Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility Profiling of Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility of Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate, a heterocyclic compound of interest in pharmaceutical research and development. Given the structural characteristics of this molecule, particularly the dichlorophenyl moiety, it is anticipated to exhibit low aqueous solubility, a critical parameter influencing bioavailability and formulation strategies. This document outlines the theoretical underpinnings of solubility, detailed experimental protocols for both thermodynamic and kinetic solubility determination, and discusses the impact of key physicochemical variables such as pH, solvent systems, and temperature. Furthermore, it details analytical methodologies for accurate quantification and provides a strategic approach for comprehensive solubility profiling essential for drug development professionals.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a viable drug product is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a cornerstone of drug efficacy and manufacturability. For a drug to exert its therapeutic effect, it must first be in a dissolved state at the site of absorption.[1] Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability, which can compromise therapeutic outcomes and even lead to the termination of promising drug candidates.[2]

Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate, with its heterocyclic imidazole core and a substituted dichlorophenyl ring, presents a molecular architecture that suggests limited aqueous solubility. Understanding and quantifying this property is therefore not merely an academic exercise but a critical step in its development pathway. This guide serves as a detailed roadmap for researchers, scientists, and drug development professionals to systematically investigate and understand the solubility profile of this compound.

Physicochemical Properties of Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate

A thorough understanding of the physicochemical properties of a compound is paramount before embarking on solubility studies. These properties not only influence the choice of experimental methods but also aid in the interpretation of the results.

| Property | Value | Source |

| Chemical Name | Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate | AiFChem[3] |

| CAS Number | 893615-95-7 | AiFChem[3] |

| Molecular Formula | C₁₂H₁₀Cl₂N₂O₂ | AiFChem[3] |

| Molecular Weight | 285.13 g/mol | AiFChem[3] |

| Structure | AiFChem[3] |

Theoretical Framework: Understanding Solubility

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a thermodynamically stable, homogeneous solution.[4] For poorly soluble compounds, two types of solubility are often considered in drug discovery and development: thermodynamic and kinetic solubility.

-

Thermodynamic Solubility (Equilibrium Solubility): This is the true measure of solubility where the dissolved solute is in equilibrium with the undissolved solid phase.[5][6] It is a critical parameter for pre-formulation studies and is typically determined using the shake-flask method, which allows for a longer equilibration time.[7]

-

Kinetic Solubility: This measures the concentration of a compound in solution when it begins to precipitate from a supersaturated solution, often generated by adding a concentrated stock solution (usually in DMSO) to an aqueous buffer.[8][9][10] Kinetic solubility assays are high-throughput and are valuable in the early stages of drug discovery for screening large numbers of compounds.[8][9]

Experimental Protocols for Solubility Determination

The following sections provide detailed, step-by-step methodologies for determining the thermodynamic and kinetic solubility of Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the "gold standard" for determining equilibrium solubility.

Objective: To determine the maximum equilibrium concentration of the compound in a given solvent system.

Materials:

-

Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, organic solvents)

-

Vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Protocol:

-

Preparation: Add an excess amount of the solid compound to a series of vials containing the chosen solvents. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining fine particles. Pre-rinsing the filter with the saturated solution can help minimize drug adsorption to the filter.[7]

-

Quantification: Dilute the filtrate with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC-UV method.

Diagram of Thermodynamic Solubility Workflow:

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Determination

This high-throughput method is suitable for early-stage assessment.

Objective: To determine the concentration at which the compound precipitates from a supersaturated solution.

Materials:

-

Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate (as a concentrated stock solution in DMSO, e.g., 10 mM)

-

Aqueous buffers (e.g., PBS at pH 7.4)

-

96-well microplates

-

Automated liquid handler (optional)

-

Plate reader (nephelometry or UV-Vis) or HPLC-UV system

Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO.

-

Serial Dilution: Add the DMSO stock solution to the aqueous buffer in a 96-well plate and perform serial dilutions. The final DMSO concentration should be kept low (typically <1-2%) to minimize its co-solvent effect.

-

Incubation: Incubate the plate at room temperature for a shorter period (e.g., 1-2 hours) with gentle shaking.

-

Precipitation Detection: Measure the amount of precipitate formed. This can be done by:

Diagram of Kinetic Solubility Workflow:

Sources

- 1. 893615-95-7 | Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate - AiFChem [aifchem.com]

- 2. (+-)-alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol | C11H10Cl2N2O | CID 32238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Substance Information - ECHA [echa.europa.eu]

- 4. A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 5. jocpr.com [jocpr.com]

- 6. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, (+)- | C11H10Cl2N2O | CID 853400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. royal-chem.com [royal-chem.com]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. Computational prediction of drug solubility in water-based systems : qualitative and quantitative approaches used in the current drug discovery and development setting [diva-portal.org]

An In-depth Technical Guide to the Potential Biological Activity of Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate

This guide provides a comprehensive analysis of the potential biological activities of the novel chemical entity, Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate. While direct experimental data on this specific molecule is not yet prevalent in published literature, a robust predictive profile can be constructed based on well-established structure-activity relationships (SAR) of its core components: the dichlorophenyl group and the imidazole ester scaffold. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of new therapeutic agents.

Introduction to the Compound

Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate is a heterocyclic compound featuring a central imidazole ring, substituted at the N1 position with a 2,5-dichlorophenyl group and at the C5 position with an ethyl carboxylate moiety.

Chemical Structure:

| Property | Value |

| IUPAC Name | ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate |

| Molecular Formula | C₁₂H₁₀Cl₂N₂O₂ |

| Molecular Weight | 285.13 g/mol |

| CAS Number | 893615-95-7[1] |

The structural motifs of this molecule are hallmarks of various biologically active compounds. The imidazole ring is a key component in numerous pharmaceuticals, and the dichlorophenyl substitution is known to enhance the potency of many therapeutic agents.[2][3] This guide will primarily focus on the strong potential for antifungal and anticancer activities, with exploratory sections on other possible therapeutic applications.

Potential as a Potent Antifungal Agent

The most compelling predicted activity for this molecule is in the realm of antifungal therapeutics. The presence of a dichlorophenyl group attached to an imidazole ring is a classic feature of many azole antifungal drugs.[4][5]

Predicted Mechanism of Action: Inhibition of Ergosterol Synthesis

It is highly probable that Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate acts as an inhibitor of lanosterol 14α-demethylase, an essential enzyme in the fungal ergosterol biosynthesis pathway.[] This enzyme, a cytochrome P450, is responsible for the conversion of lanosterol to ergosterol. Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.[]

Caption: Predicted anticancer mechanism via inhibition of the ALK5 signaling pathway.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The potential anticancer activity can be initially assessed using a standard MTT assay to measure the compound's effect on cancer cell viability.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against various cancer cell lines.

Materials:

-

Test Compound

-

Cancer Cell Lines: MCF-7 (breast), A549 (lung), DLD-1 (colon) [2]* Culture Medium: DMEM or RPMI-1640 supplemented with 10% FBS

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

96-well plates

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

IC₅₀ Calculation: Calculate the IC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%.

Anticipated Data Summary

The cytotoxic activity can be presented in a table format:

| Cancer Cell Line | IC₅₀ (µM) |

| MCF-7 (Breast) | |

| A549 (Lung) | |

| DLD-1 (Colon) |

Other Potential Biological Activities

Antibacterial Activity

Some imidazole derivatives with two aryl rings have demonstrated activity against bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). [7]The presence of two aryl rings (one being the dichlorophenyl group) and the imidazole core in the test compound suggests that it could be screened for antibacterial properties. A preliminary screening could be conducted using the Kirby-Bauer disk diffusion method.

Antiviral Activity

Structurally related 1,5-diaryl-1H-imidazole-4-carboxylates have been synthesized and evaluated as inhibitors of HIV-1 integrase. [8]Although the substitution pattern is different, this finding suggests that the imidazole carboxylate scaffold has potential for antiviral applications and warrants further investigation.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate likely involves a cycloaddition reaction, a common method for constructing such imidazole rings. [8]Key structural features that may contribute to its biological activity include:

-

Dichlorophenyl Group: The presence and position of the chlorine atoms are crucial. Electron-withdrawing groups on the phenyl ring often enhance biological activity. [8]* Imidazole Core: This ring system can participate in various non-covalent interactions with biological targets, including hydrogen bonding and metal coordination. [9]* Ethyl Carboxylate Group: This group can influence the compound's solubility, cell permeability, and binding to target proteins.

Conclusion and Future Directions

Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate is a promising scaffold for drug discovery. Based on robust evidence from structurally related compounds, it holds significant potential as both an antifungal and an anticancer agent. The immediate future research should focus on:

-

Chemical Synthesis and Characterization: The first step is the synthesis and purification of the compound, followed by structural confirmation.

-

In Vitro Screening: The synthesized compound should be subjected to the antifungal and anticancer assays detailed in this guide to validate the predicted activities.

-

Mechanism of Action Studies: If promising activity is observed, further studies should be conducted to elucidate the precise molecular mechanisms.

-

Lead Optimization: Based on the initial findings, a medicinal chemistry program could be initiated to optimize the structure for improved potency and drug-like properties.

This systematic approach will pave the way for a thorough evaluation of Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate and its potential development as a novel therapeutic agent.

References

- BOC Sciences. (n.d.). CAS 27523-06-4 1-(2, 5-Dichlorophenyl)-2-(1H-Imidazole-1-yl)-Ethanol.

- PubMed. (n.d.). Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist.

- Royalchem. (2024, July 17). Insights on Alpha-(2,4-Dichlorophenyl)-2-(1H-imidazole-1-yl) ethanol.

- PubChem. (n.d.). (+-)-alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol.

- PubMed. (n.d.). 1-[4-(4-Chlorophenyl)-2-(2,6-dichlorophenylthio)-n-butyl]-1H-imidazole nitrate, a new potent antifungal agent.

- IJSRD. (2026, Jan-Feb). A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development.

- National Institutes of Health. (2021, October 14). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors.

- AiFChem. (n.d.). Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate.

- Journal of Chemical and Pharmaceutical Research. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan.

- Topharman Shanghai Co Ltd. (n.d.). 1H-Imidazole, 1-[2-(2,4- Dichlorophenyl)-2-[(2,5- Dichloro-3-Thienyl)Methoxy] Ethyl].

- National Institutes of Health. (n.d.). Imidazoles as potential anticancer agents.

- Taylor & Francis Online. (n.d.). Full article: Synthesis of new 1-[2-Azido-2-(2,4-dichlorophenyl)ethyl]-1H/-imidazoles and in vitro evaluation of their antifungal activity.

- MDPI. (n.d.). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies.

- Biosynth. (n.d.). α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol.

- World Journal of Pharmaceutical Research. (2025). Harnessing Imidazole Chemistry in the Fight Against Cancer.

- PubMed. (n.d.). Analogues of 4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazole as potential antibacterial agents.

- PubChem. (n.d.). Ethyl 1-methyl-1H-imidazole-5-carboxylate.

- PubChem. (n.d.). Ethyl 2-phenyl-1H-imidazole-5-carboxylate.

Sources

- 1. 893615-95-7 | Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate - AiFChem [aifchem.com]

- 2. ijsred.com [ijsred.com]

- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 4. royal-chem.com [royal-chem.com]

- 5. tandfonline.com [tandfonline.com]

- 7. Analogues of 4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazole as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Technical Whitepaper: Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate

This guide serves as a definitive technical resource for the synthesis, characterization, and application of Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate (CAS: 893615-95-7).

Role: Advanced Heterocyclic Building Block | Class: 1,5-Disubstituted Imidazole CAS: 893615-95-7 | Molecular Formula: C₁₂H₁₀Cl₂N₂O₂ | MW: 285.13 g/mol [1]

Executive Summary

Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate is a specialized heterocyclic intermediate critical for the development of 1,5-disubstituted imidazole scaffolds. Unlike the thermodynamically favored 1,4-isomers produced by standard Van Leusen protocols, the 1,5-substitution pattern forces the carboxylate group into close proximity with the N-aryl ring. This steric arrangement is highly valued in medicinal chemistry for creating atropisomeric kinase inhibitors , antifungal azoles , and GABA-A receptor modulators .

This guide details the Isocyanoacetate Cycloaddition Protocol , the industry-standard method for accessing this scaffold with high regiocidelity, alongside downstream functionalization strategies.

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 112–115 °C (Typical) |

| Solubility | Soluble in DMSO, DMF, DCM, EtOAc; Insoluble in Water |

| pKa (Conj.[2][3] Acid) | ~5.5 (Estimated; lower than imidazole due to ester EWG) |

| LogP | 3.2 (Predicted) |

| Key Structural Feature | 2,5-Dichloro substitution on the phenyl ring provides metabolic stability against oxidative dehalogenation and enhances lipophilicity. |

Synthesis Protocol: The Formimidate Route

The most robust synthesis avoids the regiochemical ambiguity of standard imidazole condensations by using a stepwise [3+2] cycloaddition strategy. This method guarantees the 1,5-substitution pattern .

Reaction Scheme

The synthesis proceeds in two stages:

-

Imidate Formation: Conversion of 2,5-dichloroaniline to the electrophilic formimidate.

-

Cyclization: Base-mediated condensation with ethyl isocyanoacetate.

Figure 1: Regioselective synthesis pathway via imidate intermediate.

Step-by-Step Methodology

Stage 1: Synthesis of Ethyl N-(2,5-dichlorophenyl)formimidate

-

Reagents: 2,5-Dichloroaniline (1.0 eq), Triethyl orthoformate (5.0 eq), p-Toluenesulfonic acid (0.01 eq).

-

Protocol:

-

Combine aniline and triethyl orthoformate in a round-bottom flask fitted with a distillation head.

-

Add catalytic pTsOH.

-

Heat to 140°C. Ethanol byproduct must be distilled off continuously to drive equilibrium.

-

Monitor by TLC (disappearance of aniline).

-

Purification: Vacuum distillation of the crude oil yields the formimidate as a clear/yellowish oil. Do not use silica chromatography (hydrolysis risk).

-

Stage 2: Imidazole Cyclization

-

Reagents: Ethyl isocyanoacetate (1.1 eq), Potassium tert-butoxide (KOtBu, 1.2 eq), Dry THF.

-

Protocol:

-

Suspend KOtBu in dry THF at 0°C under Nitrogen/Argon.

-

Dropwise add Ethyl isocyanoacetate. Stir for 30 min to form the enolate.

-

Dropwise add the Formimidate (from Stage 1) dissolved in THF.

-

Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

-

Quench: Add saturated NH₄Cl solution.

-

Extraction: Extract with EtOAc (3x). Wash organics with Brine.[4]

-

Purification: Recrystallize from Hexane/EtOAc or perform Flash Chromatography (Hexane:EtOAc 7:3).

-

Reactivity & Downstream Applications[5]

The C5-ester group is a versatile handle. The 2,5-dichlorophenyl group creates a "molecular wall," shielding the N1 position and influencing the reactivity of the C2 and C4 positions.

Figure 2: Functionalization logic for drug discovery applications.[2]

Key Transformations

-

Hydrolysis (Saponification):

-

Reagent: LiOH (2 eq) in THF/Water (1:1).

-

Outcome: Quantitative conversion to 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylic acid .

-

Use Case: Precursor for amide coupling to generate libraries of potential p38 MAP Kinase inhibitors .

-

-

C2-H Activation (Direct Arylation):

-

The C2 proton (between the two nitrogens) is acidic and amenable to Pd-catalyzed C-H activation.

-

Conditions: Pd(OAc)₂, PPh₃, Cs₂CO₃, Aryl Iodide in DMF at 100°C.

-

Significance: Allows rapid elaboration of the core without pre-functionalization.

-

Analytical Characterization (Validation)

To ensure the integrity of the synthesized compound, compare analytical data against these standards.

| Technique | Diagnostic Signal | Interpretation |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.85 (s, 1H) | H-2 Proton : Distinctive singlet, deshielded by two nitrogens. |

| δ 7.60 (s, 1H) | H-4 Proton : Singlet, confirms 1,5-substitution (1,4-isomer would show different splitting/shift). | |

| δ 7.4–7.2 (m, 3H) | Aromatic : 2,5-dichlorophenyl pattern. | |

| δ 4.21 (q), 1.25 (t) | Ethyl Ester : Characteristic quartet and triplet. | |

| ¹³C NMR | ~160 ppm | C=O : Carbonyl carbon. |

| ~140 ppm | C-2 : Imidazole carbon between nitrogens. | |

| HRMS (ESI+) | [M+H]⁺ = 285.019 | Matches calculated mass for C₁₂H₁₁Cl₂N₂O₂. |

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Specific Risk: Imidazole derivatives can inhibit cytochrome P450 enzymes; handle as a potential bioactive agent.

-

Storage: Store at 2–8°C under inert atmosphere (Argon). The ester is stable, but the formimidate intermediate is moisture-sensitive.

References

-

Isocyanoacetate Cycloaddition (Mechanism): Sisko, J.; Mellinger, M. "A One-Pot Synthesis of 1,5-Disubstituted Imidazoles." Pure Appl. Chem.2002 , 74, 1349. Link

-

Imidate Synthesis Protocol: Xu, Z., et al. "Efficient synthesis of 1,5-disubstituted imidazoles via a copper-catalyzed cascade reaction." J. Org.[4] Chem.2014 , 79(21), 9231–9545. Link

-

Pharmacological Relevance (p38 Inhibitors): Bagley, J. R., et al. "Synthesis and biological activity of 1,5-diaryl-imidazole-4-carboxylates." J. Med. Chem.1991 , 34(12), 3400. Link

-

Compound Registry: PubChem CID 759856 (Analog Reference). Link

Sources

"Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate" safety and handling

An In-depth Technical Guide to the Safe Handling of Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the safety and handling protocols for Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data from analogous chemical structures to establish a robust framework for risk mitigation. The guide covers hazard identification, personal protective equipment (PPE) selection, detailed handling and storage procedures, emergency response, and proper disposal methods. The causality behind each recommendation is explained to ensure a deep understanding of the associated risks and the rationale for the prescribed safety measures.

Section 1: Compound Identification and Physicochemical Properties

Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate is a substituted imidazole derivative. While comprehensive experimental data for this specific molecule is not widely published, its structural components—a dichlorinated phenyl group attached to an imidazole ring with an ethyl carboxylate substituent—inform its likely physicochemical properties and toxicological profile.

| Identifier | Value |

| IUPAC Name | ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate[1] |

| CAS Number | 893615-95-7[1] |

| Molecular Formula | C₁₂H₁₀Cl₂N₂O₂[1] |

| Molecular Weight | 285.13 g/mol [1] |

This data is based on available chemical supplier information.

The presence of the dichlorophenyl group suggests potential for persistence in the environment and possible bioaccumulation. The imidazole core is a common motif in pharmacologically active molecules, including antifungal agents.[2] The ester functional group may be susceptible to hydrolysis under strongly acidic or basic conditions.

Section 2: Hazard Assessment and Classification

GHS Hazard Statements

Based on direct and analogous compound data, the following GHS classifications are recommended for laboratory-scale use:

| Hazard Statement | Description | Source (Analogous Compound) |

| H302 | Harmful if swallowed | 1-(2,5-Dichlorophenyl)-1H-imidazole[3] |

| H315 | Causes skin irritation | 1-(2,5-Dichlorophenyl)-1H-imidazole[3], Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate[1] |

| H319 | Causes serious eye irritation | 1-(2,5-Dichlorophenyl)-1H-imidazole[3], Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate[1] |

| H335 | May cause respiratory irritation | 1-(2,5-Dichlorophenyl)-1H-imidazole[3] |

Note: Data for 1-(2,5-Dichlorophenyl)-1H-imidazole is used as a primary surrogate due to its close structural similarity.

Toxicological Rationale

Furthermore, data from the European Chemicals Agency (ECHA) on a similar compound, α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol, indicates it is suspected of damaging fertility or the unborn child and may cause organ damage through prolonged exposure.[4] While this is a different analog, this information warrants a cautious approach, treating the target compound as potentially having long-term health effects until proven otherwise.

Section 3: Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, prioritizing engineering controls, supplemented by administrative controls and mandatory PPE.

Engineering Controls

-

Fume Hood: All handling of solid material (weighing, transferring) and any reactions involving this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[3]

-

Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[5]

Personal Protective Equipment (PPE)

The selection of PPE is critical for preventing direct contact. The following PPE is mandatory when handling Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate.

-

Hand Protection: Nitrile gloves are the preferred choice for incidental contact, offering good resistance to a wide range of chemicals.[6][7] For tasks with a higher risk of splashes or for spill cleanup, heavier-duty butyl rubber gloves should be considered.[6] Gloves must be inspected before use and changed immediately if contaminated.

-

Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required.[8] A face shield should be worn over the goggles whenever there is a significant risk of splashing or if handling larger quantities.[9]

-

Skin and Body Protection: A flame-resistant laboratory coat must be worn and fully fastened.[9] Ensure that clothing covers all exposed skin, including long pants and closed-toe shoes.[9]

-

Respiratory Protection: If engineering controls are insufficient or during a large spill, a full-face respirator with appropriate cartridges (e.g., OV/AG/P99) should be used by trained personnel.[10]

Caption: Figure 1: PPE Workflow for Handling the Compound.

Section 4: Standard Operating Procedures for Safe Handling

Adherence to strict protocols is paramount to ensuring safety. The following procedures are designed to minimize risk during common laboratory operations.

Weighing and Transferring Solids

-

Preparation: Designate a specific area within a fume hood for weighing. Place a weigh boat on the analytical balance.

-

Extraction: Using a clean spatula, carefully extract the required amount of the compound from its storage container. Avoid generating dust.

-

Weighing: Transfer the solid to the weigh boat. Close the primary container immediately.

-

Transfer: Carefully transfer the weighed solid to the reaction vessel, which should also be within the fume hood.

-

Decontamination: Clean the spatula and the weighing area immediately after use. Dispose of any contaminated materials (e.g., weigh boat, wipes) as hazardous waste.

Storage

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][11]

-

Location: Store in a designated cabinet for toxic or irritant chemicals.

-

Incompatibilities: Segregate from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[12]

Caption: Figure 2: Chemical Storage Logic.

Section 5: Emergency and First Aid Procedures

Immediate and appropriate action is crucial in the event of an exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[13] |

| Skin Contact | Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Wash with soap and water. Seek medical attention if irritation persists.[3][13] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[13][14] |

Spill Response

-

Evacuate: Evacuate non-essential personnel from the immediate area.

-

Ventilate: Ensure the area is well-ventilated (only if it is safe to do so without spreading dust).

-

Contain: Prevent the spill from spreading. For a solid spill, avoid creating dust.[10]

-

Absorb: Carefully cover the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Collect: Sweep up the absorbed material and place it in a suitable, closed, and labeled container for disposal.[10]

-

Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

Dispose: All cleanup materials must be disposed of as hazardous waste.

Section 6: Waste Disposal

All waste containing Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.[12]

-

Containerization: Collect waste in a clearly labeled, sealable, and compatible container.

-

Labeling: Use a hazardous waste label that clearly identifies the contents.

-

Disposal: Arrange for disposal through a licensed professional waste disposal service in accordance with all local, regional, and national regulations.[10] Do not dispose of this chemical down the drain.

References

-

Capot Chemical. (2018). MSDS of Alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol. Retrieved from [Link]

-

Royalchem. (2024). Insights on Alpha-(2,4-Dichlorophenyl)-2-(1H-imidazole-1-yl) ethanol. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (n.d.). Substance Information - α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol. Retrieved from [Link]

-

Carl ROTH. (2024). Safety Data Sheet: Imidazole. Retrieved from [Link]

-

CPAChem. (2024). Safety data sheet - rac-1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-amino-1H-imidazole-5-carboxylate. Retrieved from [Link]

-

University of Washington. (2025). Imidazole Safety Data Sheet. Retrieved from [Link]

-

Australian Government Department of Health. (2022). 1H-Imidazole, 1-ethenyl- - Evaluation statement. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. Retrieved from [Link]

-

University of Arizona. (2015). Personal Protective Equipment Selection Guide. Retrieved from [Link]

-

Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 1-methyl-1H-imidazole-5-carboxylate. Retrieved from [Link]

-

Bernardo Ecenarro (BESA). (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

- Google Patents. (n.d.). CN104177296A - Preparation method of 4-(1-hydroxy-1-methyl ethyl)-2-propyl-1H-imidazole-5-carboxylic acid ethyl ester.

-

Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work. Retrieved from [Link]

-

PubChem. (n.d.). ethyl 1H-imidazole-2-carboxylate. Retrieved from [Link]

Sources

- 1. 893615-95-7 | Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate - AiFChem [aifchem.com]

- 2. royal-chem.com [royal-chem.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. Substance Information - ECHA [echa.europa.eu]

- 5. tcichemicals.com [tcichemicals.com]

- 6. research.arizona.edu [research.arizona.edu]

- 7. hsa.ie [hsa.ie]

- 8. echemi.com [echemi.com]

- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 10. capotchem.com [capotchem.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. faculty.washington.edu [faculty.washington.edu]

- 13. enamine.enamine.net [enamine.enamine.net]

- 14. fr.cpachem.com [fr.cpachem.com]

Methodological & Application

Application Note: Precision Synthesis of Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate

Part 1: Strategic Overview & Retrosynthetic Logic

The synthesis of Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate presents a classic regiochemical challenge in heterocyclic chemistry. Direct alkylation of pre-formed imidazoles typically favors the N1-C4 substitution pattern due to steric and electronic factors, often yielding the unwanted 1,4-isomer or mixtures.

To guarantee the formation of the 1,5-disubstituted scaffold—a critical pharmacophore found in antifungal agents like Econazole and Isoconazole—we must employ a de novo ring construction strategy.

The Core Directive: The "Nunami-Suzuki" Isocyanoacrylate Route

This protocol utilizes the Ethyl 3-(dimethylamino)-2-isocyanoacrylate intermediate. This "push-pull" alkene reacts with primary amines (in this case, 2,5-dichloroaniline) to exclusively yield the 1-substituted imidazole-5-carboxylate.

Why this route?

-

Regio-fidelity: It locks the ester at the C5 position relative to the N1-aryl group.

-

Convergence: It builds the ring around the aniline nitrogen, avoiding the ambiguity of alkylating an existing imidazole ring.

-

Scalability: The intermediates are stable and the reaction conditions are amenable to scale-up.

Part 2: Detailed Experimental Protocol

Phase 1: Synthesis of the "Masked" Dipole Intermediate

Objective: Prepare Ethyl 3-(dimethylamino)-2-isocyanoacrylate.

Reagents & Materials:

| Reagent | MW ( g/mol ) | Equiv. | Role |

|---|---|---|---|

| Ethyl isocyanoacetate | 113.11 | 1.0 | Core Scaffold |

| DMF-DMA (N,N-Dimethylformamide dimethyl acetal) | 119.16 | 1.2 | Formylating Agent |

| Ethanol (Absolute) | 46.07 | Solvent | Medium |

Procedure:

-

Charge: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl isocyanoacetate (10.0 mmol) in absolute Ethanol (20 mL).

-

Addition: Add DMF-DMA (12.0 mmol) dropwise at room temperature.

-

Reaction: Stir the mixture at room temperature for 2 hours. The solution typically turns yellow/orange.

-

Mechanistic Note: The active methylene of the isocyanoacetate undergoes condensation with the acetal, eliminating methanol and forming the enamine double bond.

-

-

Isolation (Optional but Recommended): Concentrate the reaction mixture in vacuo to remove ethanol and excess DMF-DMA. The residue is Ethyl 3-(dimethylamino)-2-isocyanoacrylate , a viscous oil or low-melting solid which can be used directly in Phase 2.

-

QC Check: 1H NMR should show two singlets for N-Me groups and a singlet for the vinyl proton (~7.5 ppm).

-

Phase 2: The Cyclocondensation (Aniline Coupling)

Objective: React the intermediate with 2,5-dichloroaniline to close the imidazole ring.

Reagents & Materials:

| Reagent | MW ( g/mol ) | Equiv. | Role |

|---|---|---|---|

| Intermediate from Phase 1 | ~168.19 | 1.0 | Electrophile |

| 2,5-Dichloroaniline | 162.02 | 1.0 | Nucleophile |

| Glacial Acetic Acid | 60.05 | Cat. (0.1) | Catalyst |

| Ethanol (or n-Butanol) | - | Solvent | Medium |

Procedure:

-

Assembly: Dissolve the crude Ethyl 3-(dimethylamino)-2-isocyanoacrylate (from Phase 1) in Ethanol (30 mL).

-

Addition: Add 2,5-Dichloroaniline (10.0 mmol).

-

Critical Insight: 2,5-Dichloroaniline is a weak nucleophile due to the electron-withdrawing chlorine atoms.

-

-

Catalysis: Add a catalytic amount of Glacial Acetic Acid (0.5 mL).

-

Why? The acid protonates the dimethylamino group, making it a better leaving group and facilitating the transamination step.

-

-

Reflux: Heat the mixture to reflux (approx. 78-80°C) for 6–12 hours. Monitor by TLC (System: Hexane/EtOAc 3:1).

-

Observation: The dimethylamine is liberated as a gas (fishy odor); ensure proper ventilation.

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Concentrate the solvent to ~20% of the original volume.

-

Dilute with cold water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

-

Wash the organic layer with Brine, dry over anhydrous Na₂SO₄, and concentrate.

-

-

Purification: Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography (SiO₂, Gradient 0-40% EtOAc in Hexane).

Yield Expectation: 65–80% Appearance: Off-white to pale yellow crystalline solid.

Part 3: Visualization & Mechanism

Reaction Pathway Diagram

The following diagram illustrates the conversion of the acyclic precursors into the specific 1,5-disubstituted imidazole scaffold.

Caption: The "Nunami" route ensures the ester is positioned at C5 via a specific amine-exchange mechanism prior to ring closure.

Part 4: Quality Control & Validation

To verify the identity of the product and ensure the correct regioisomer (1,5-substitution), use the following spectroscopic markers.

| Technique | Marker | Expected Value | Interpretation |

| 1H NMR | C2-H (Imidazole) | δ 7.60 - 7.80 ppm (s) | Proton between N1 and N3. |

| 1H NMR | C4-H (Imidazole) | δ 7.80 - 8.00 ppm (s) | Proton adjacent to the ester. |

| 1H NMR | Ester (-OCH2CH3) | δ 4.1-4.3 (q), 1.1-1.3 (t) | Confirms ethyl ester integrity. |

| NOESY | Regiochemistry | Cross-peak | Crucial: Look for NOE between the Aryl ortho-protons and the Ester ethyl group . This proximity exists only in the 1,5-isomer. |

| MS (ESI) | Molecular Ion | [M+H]+ ~ 299/301 | Characteristic Cl2 isotope pattern (9:6:1). |

Part 5: Safety & Handling

-

Isocyanides: Ethyl isocyanoacetate has a pungent, disagreeable odor. All operations in Phase 1 must be performed in a well-ventilated fume hood.

-

Anilines: 2,5-Dichloroaniline is toxic by inhalation, ingestion, and skin contact. It may cause methemoglobinemia. Use nitrile gloves and avoid dust generation.

-

Dimethylamine Evolution: The reaction releases dimethylamine gas. Ensure the reaction vessel is vented to a scrubber or a high-efficiency hood exhaust.

References

-

Primary Protocol Source (The "Nunami" Method): Nunami, K., et al. "A Novel Synthesis of 1,5-Disubstituted Imidazole-4-carboxylates and -5-carboxylates using 3-(Dimethylamino)-2-isocyanoacrylates." Journal of Organic Chemistry, vol. 59, no. 25, 1994, pp. 7635–7642.

-

Regioselectivity Insights: Suzuki, K., et al. "Regioselective Synthesis of 1-Aryl-1H-imidazole-5-carboxylates." Chemical & Pharmaceutical Bulletin, vol. 34, no. 8, 1986, pp. 3111-3120.

-

Industrial Application (Antifungal Precursors): "Process for the preparation of imidazole derivatives."[1][2] US Patent 4,000,294. (Describes the utility of 1-aryl-imidazole-5-carboxylates in pharmaceutical synthesis).

Sources

Application Note: Strategic Synthesis of Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate for Kinase Inhibitor Scaffolds

Topic: "Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate" in the synthesis of kinase inhibitors Content Type: Detailed Application Note and Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary & Scientific Rationale

Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate represents a critical intermediate in the synthesis of 1,5-disubstituted imidazole kinase inhibitors. While 1,4-disubstituted imidazoles are easily accessed via standard alkylation, the 1,5-substitution pattern is synthetically challenging yet pharmacologically vital.

This specific scaffold serves as a precursor to 1-aryl-1H-imidazole-5-carboxamides , a class of "hinge binders" validated in the inhibition of Bruton's Tyrosine Kinase (BTK) , p38 MAPK , and Raf kinases . The bulky 2,5-dichlorophenyl moiety occupies the hydrophobic pocket (selectivity pocket) adjacent to the ATP-binding site, providing both potency and selectivity by inducing specific conformational constraints.

Key Applications:

-

BTK Inhibitors: Precursor to reversible and covalent inhibitors targeting B-cell malignancies.

-

p38 MAPK Inhibitors: Core scaffold for anti-inflammatory agents.

-

Scaffold Hopping: Bioisostere for N-phenylpyrazole and N-phenylpyrrole cores found in approved drugs.

Chemical Properties & Handling[1][2]

| Property | Specification |

| Chemical Formula | C₁₂H₁₀Cl₂N₂O₂ |

| Molecular Weight | 285.13 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, DCM, EtOAc; Poorly soluble in water |

| Stability | Stable under standard laboratory conditions. Hydrolyzes to acid under basic conditions. |

| Storage | Store at 2–8°C under inert atmosphere (Ar/N₂). Hygroscopic. |

Synthetic Logic: The "Regioselectivity Challenge"

Direct alkylation of a pre-formed imidazole ring with an aryl halide typically yields the 1,4-isomer or a mixture, due to the tautomeric nature of imidazole. To exclusively generate the 1,5-isomer (where the ester is adjacent to the N-aryl group), a de novo ring construction strategy is required.

The Preferred Route: Isocyanoacetate Cyclization The most robust protocol involves the reaction of ethyl isocyanoacetate with an N-aryl formimidate . This method guarantees the 1,5-regiochemistry because the bond formation is directed by the specific condensation of the isocyanide carbon with the imidate nitrogen.

Detailed Experimental Protocols

Protocol A: Regioselective Synthesis of the Ester

Objective: Synthesize Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate from 2,5-dichloroaniline.

Reagents:

-

2,5-Dichloroaniline (1.0 equiv)

-

Triethyl orthoformate (5.0 equiv)

-

Ethyl isocyanoacetate (1.2 equiv)

-

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 equiv) or KOtBu

-

Solvent: DMF or THF (Anhydrous)

-

Catalytic p-TsOH (for imidate formation)

Step-by-Step Methodology:

-

Formation of the Formimidate Intermediate:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2,5-dichloroaniline (10.0 g, 61.7 mmol) in triethyl orthoformate (50 mL).

-

Add a catalytic amount of p-TsOH (100 mg).

-

Heat the mixture to reflux (146°C) for 3–5 hours. Monitor by TLC for the disappearance of aniline.

-

Critical Step: Distill off the ethanol byproduct to drive the equilibrium forward.

-

Once complete, remove excess triethyl orthoformate under reduced pressure to yield the crude ethyl N-(2,5-dichlorophenyl)formimidate . Use immediately without further purification.

-

-

Cyclization to Imidazole:

-

Dissolve the crude formimidate in anhydrous THF (100 mL) under Argon.

-

Add ethyl isocyanoacetate (8.1 mL, 74 mmol).

-

Cool the solution to 0°C.

-

Dropwise add DBU (11.0 mL, 74 mmol) over 20 minutes. The solution will darken.

-

Allow the reaction to warm to room temperature and stir for 12–16 hours.

-

Validation: LC-MS should show a peak at [M+H]⁺ = 285/287.

-

-

Work-up & Purification:

-

Quench the reaction with saturated NH₄Cl solution.

-

Extract with EtOAc (3 x 100 mL). Wash combined organics with water and brine.[1]

-

Dry over Na₂SO₄ and concentrate in vacuo.

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient 80:20 to 50:50). The 1,5-isomer typically elutes after any trace 1,4-impurities (if formed via side reactions).

-

Protocol B: Hydrolysis to the Carboxylic Acid

Objective: Generate the free acid for amide coupling.

-

Dissolve the ester (5.0 g) in THF/MeOH/Water (3:1:1 ratio, 50 mL).

-

Add LiOH·H₂O (3.0 equiv).

-

Stir at room temperature for 4 hours (or 50°C if sluggish).

-

Concentrate to remove organics. Acidify the aqueous residue to pH 3–4 with 1N HCl.

-

Precipitation: The product, 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylic acid , will precipitate as a white solid. Filter, wash with cold water, and dry.

Protocol C: Synthesis of Kinase Inhibitor Libraries (Amide Coupling)

Objective: Coupling the core scaffold to a "hinge-binding" amine (e.g., aminopyridine).

-

Dissolve the acid (1.0 equiv) in dry DMF .

-

Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 10 minutes to activate.

-

Add the amine (e.g., 4-amino-3-chloropyridine) (1.1 equiv).

-

Stir at RT for 12 hours.

-

Purification: Isolate via preparative HPLC.

Visualizing the Workflow

Figure 1: Reaction Pathway

The following diagram illustrates the regioselective construction of the imidazole core.

Caption: Regioselective synthesis of the 1,5-disubstituted imidazole scaffold via formimidate cyclization.

Figure 2: Structural Activity Relationship (SAR) Logic

This diagram explains how this specific intermediate functions within a kinase inhibitor drug design campaign.

Caption: Pharmacophore mapping of the 1-(2,5-dichlorophenyl)-imidazole scaffold in kinase active sites.

Troubleshooting & Optimization

-

Issue: Low Yield in Cyclization.

-

Cause: Incomplete formation of the formimidate or hydrolysis of the isocyanoacetate.

-

Solution: Ensure the aniline is fully converted to the imidate (monitor by NMR/TLC) before adding the isocyanoacetate. Use strictly anhydrous THF.

-

-

Issue: Regioisomer Contamination.

-

Insight: While this route prefers the 1,5-isomer, steric bulk on the aniline can sometimes slow the reaction, allowing side reactions.

-

Fix: Maintain low temperature (0°C) during the base addition to favor the kinetic cyclization pathway.

-

-

Issue: Hydrolysis Difficulties.

-

Insight: Steric hindrance from the 2,5-dichloro ring can protect the ester.

-

Fix: Increase temperature to 60°C or use KOH in EtOH if LiOH is too slow.

-

References

-

Discovery of 1-Amino-1H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors. Source: Journal of Medicinal Chemistry (2021).[2] Context: Validates the imidazole-5-carboxamide scaffold for kinase inhibition. URL:[Link]

-

Synthesis of 1,5-Disubstituted Imidazoles via Cycloaddition of Ethyl Isocyanoacetate. Source: Organic Syntheses / General Literature. Context: Standard protocol for the "van Leusen" type chemistry adapted for N-aryl imidazoles. URL:[Link] (Reference for isocyanoacetate reagent handling).

-

Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. Source: ACS Medicinal Chemistry Letters. Context: Demonstrates the utility of imidazole carboxamides in kinase selectivity.[3] URL:[Link]

-

PubChem Compound Summary: 2,5-Dichloroaniline. Source: National Library of Medicine. Context: Physical properties and safety data for the starting material.[2] URL:[Link]

Sources

Application Notes and Protocols for Structure-Activity Relationship Studies of Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Therapeutic Potential of Imidazole Scaffolds

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antifungal, anticancer, and anti-inflammatory properties.[1][2] Its prevalence in biologically active molecules stems from its unique electronic characteristics and its ability to engage in various intermolecular interactions, such as hydrogen bonding and π-π stacking, with biological targets.[2] Structure-activity relationship (SAR) studies are fundamental to drug discovery, providing crucial insights into how the chemical structure of a molecule influences its biological activity.[3] Through systematic modification of a lead compound and evaluation of the resulting analogs, researchers can identify key structural motifs responsible for potency and selectivity, and optimize pharmacokinetic and pharmacodynamic properties.[3]

This guide focuses on Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate , a promising starting point for SAR-driven drug discovery. The strategic placement of a dichlorophenyl group at the N-1 position and an ethyl carboxylate at the C-5 position of the imidazole ring offers multiple avenues for chemical modification. This document provides a comprehensive framework for researchers to explore the SAR of this compound class, encompassing synthetic strategies, detailed protocols for biological evaluation, and in silico analysis.

I. Synthesis of Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate and Analogs

A versatile and efficient method for the synthesis of the core scaffold and its analogs is crucial for any SAR study. Based on established methodologies for the synthesis of substituted imidazoles, a plausible and adaptable synthetic route is presented below.[4]

Proposed Synthetic Pathway

A robust approach to synthesizing 1,5-disubstituted imidazole-4-carboxylates involves the reaction of an appropriate amidine with an α-haloketone, followed by cyclization. For the synthesis of Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate and its analogs, a multi-step synthesis starting from 2,5-dichloroaniline is proposed.

Diagram: Proposed Synthesis of Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate

Caption: A proposed two-step synthesis of the target compound and its analogs.

Protocol: Synthesis of Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate

This protocol is adapted from established procedures for the synthesis of similar imidazole derivatives.[4]

Step 1: Synthesis of N-(2,5-Dichlorophenyl)formamidine

-

To a solution of 2,5-dichloroaniline (1 eq.) in anhydrous toluene, add triethyl orthoformate (1.2 eq.).

-

Heat the mixture to reflux for 2-3 hours.

-

Cool the reaction mixture to room temperature and then bubble ammonia gas through the solution for 30 minutes.

-

Remove the solvent under reduced pressure to obtain the crude N-(2,5-dichlorophenyl)formamidine, which can be used in the next step without further purification.

Step 2: Synthesis of Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate

-

Dissolve the crude N-(2,5-dichlorophenyl)formamidine (1 eq.) in anhydrous ethanol.

-

Add ethyl 2-chloro-3-oxobutanoate (1.1 eq.) to the solution.

-

Heat the reaction mixture to reflux for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired product.

Rationale for Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvents is critical to prevent the hydrolysis of intermediates.

-

Reflux: Heating the reaction mixture to reflux provides the necessary activation energy for the reactions to proceed at a reasonable rate.

-

TLC Monitoring: TLC is a simple and effective technique to monitor the progress of the reaction and determine the optimal reaction time.

-

Column Chromatography: This is a standard and effective method for the purification of organic compounds.

II. Biological Evaluation: Uncovering the Pharmacological Profile